5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

Anthrax toxin Lethal factor inhibition Anti-virulence therapeutics

5-(1,3-Benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole (CAS 956193-64-9; synonym GNF-PF-600, CHEMBL199659, ZINC880427) is a synthetic pyrazole derivative (C₁₆H₁₁ClN₂O₄S, MW 362.79) characterized by a benzodioxole moiety at the pyrazole 5-position and a 4-chlorophenylsulfonyl group at the 1-position. It is classified as a small-molecule inhibitor of bacterial lethal factor (LF), a critical metalloprotease component of anthrax toxin from Bacillus anthracis.

Molecular Formula C16H11ClN2O4S
Molecular Weight 362.78
CAS No. 956193-64-9
Cat. No. B2501611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
CAS956193-64-9
Molecular FormulaC16H11ClN2O4S
Molecular Weight362.78
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC=NN3S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN2O4S/c17-12-2-4-13(5-3-12)24(20,21)19-14(7-8-18-19)11-1-6-15-16(9-11)23-10-22-15/h1-9H,10H2
InChIKeyQDUCVNOPWSTULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,3-Benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole (CAS 956193-64-9): A Structurally Defined Anthrax Lethal Factor Inhibitor for Anti-Virulence Research


5-(1,3-Benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole (CAS 956193-64-9; synonym GNF-PF-600, CHEMBL199659, ZINC880427) is a synthetic pyrazole derivative (C₁₆H₁₁ClN₂O₄S, MW 362.79) characterized by a benzodioxole moiety at the pyrazole 5-position and a 4-chlorophenylsulfonyl group at the 1-position [1]. It is classified as a small-molecule inhibitor of bacterial lethal factor (LF), a critical metalloprotease component of anthrax toxin from Bacillus anthracis [2][3]. Unlike broad-spectrum antibacterial agents, this compound targets virulence rather than viability, positioning it within the anti-virulence drug discovery paradigm [3].

Why 5-(1,3-Benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole Cannot Be Interchanged with Generic Pyrazole-Sulfonyl Analogs


Although pyrazole-sulfonyl hybrids constitute a broad and heavily populated chemical class, the specific substitution pattern of 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole creates a unique pharmacophoric fingerprint that directly governs both target engagement and physicochemical behavior. The 5-(1,3-benzodioxole) group contributes to metabolic stability and a specific hydrogen-bonding profile (tPSA = 80 Ų; 2 HBD, 5 HBA), while the 4-chlorophenylsulfonyl N1-substituent modulates electrophilicity at the sulfonyl center [1]. Replacing the chlorine with fluorine (CAS 956964-56-0) or removing the benzodioxole entirely (e.g., 1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole) fundamentally alters the compound's logP, polar surface area, and target-binding kinetics—parameters that cannot be assumed equivalent without explicit head-to-head profiling [1].

Quantitative Differentiation Evidence for 5-(1,3-Benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole Versus Closest Comparators


Anthrax Lethal Factor (LF) Inhibitory Potency: GNF-PF-600 vs. Bisindolylmaleimide-I and MMI270

GNF-PF-600 (i.e., the target compound) demonstrates an IC₅₀ of 3,000 nM against Bacillus anthracis lethal factor (LF), positioning it as an intermediate-potency inhibitor in the anti-virulence space [1][2]. In the same assay system, Bisindolylmaleimide-I shows approximately 2-fold greater potency (IC₅₀ = 1,500 nM), while MMI270 is approximately 4-fold less potent (IC₅₀ = 12,000 nM) [1]. This rank-order potency data confirms that GNF-PF-600 occupies a distinct potency tier that is neither sub-micromolar nor inactive—useful for studies requiring intermediate target engagement without complete LF blockade.

Anthrax toxin Lethal factor inhibition Anti-virulence therapeutics IC50 comparison

Physicochemical Differentiation: Cl-to-F Halogen Exchange Analogs Show Altered logP and Electrostatics

The target compound (4-chloro derivative, CAS 956193-64-9) possesses a calculated logP of 2.52 and a topological polar surface area (tPSA) of 80 Ų [1]. Its direct 4-fluoro analog (CAS 956964-56-0; C₁₆H₁₁FN₂O₄S, MW 346.33) differs by the single halogen substitution, resulting in a lower molecular weight and altered electrostatic potential at the sulfonylphenyl ring . The chlorine atom increases both molecular volume and polarizability relative to fluorine, which can affect halogen-bonding interactions with target protein residues—a distinction that is not trivial when optimizing for binding-site complementarity.

Physicochemical profiling logP comparison Halogen SAR Drug-likeness

Scaffold-Level Selectivity for Anthrax LF over Host Metalloproteases Remains to Be Profiled

The target compound is annotated in TTD as an inhibitor of bacterial lethal factor (LF) with an IC₅₀ of 3,000 nM [1]. However, publicly available selectivity data against human matrix metalloproteases (MMPs) or other host zinc-dependent metalloenzymes has not been identified for this specific compound. By contrast, the structurally related 1,3-diarylpyrazole sulfonylhydrazone series has been profiled against multiple metallo-β-lactamases (NDM-1, IMP-1, AIM-1), demonstrating that scaffold selectivity is achievable but must be explicitly measured [2]. Until such data are generated for this compound, users should not assume innate selectivity based on scaffold class alone.

Target selectivity Metalloprotease profiling Therapeutic window Safety pharmacology

Commercial Availability vs. Discontinued Status: The Target Compound Is Actively Supplied for Research Use

According to the ZINC20 database (updated October 2024), the target compound is classified as 'For-Sale' with 2 vendors and 10 annotated catalog entries, indicating active commercial availability for research procurement [1]. MolCore supplies the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for pharmaceutical R&D . In contrast, CymitQuimica lists the product as 'discontinued' (accessed 2024), suggesting that not all suppliers maintain consistent stock . This procurement-relevant distinction means that while the compound is accessible, researchers must verify current availability with specific vendors before relying on it for long-term screening campaigns.

Research reagent procurement Supplier comparison Compound availability Fragment library sourcing

Recommended Application Scenarios for 5-(1,3-Benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole Based on Available Quantitative Evidence


Anti-Virulence Probe for Anthrax Toxin Mechanism-of-Action Studies

With a confirmed IC₅₀ of 3,000 nM against B. anthracis lethal factor, this compound can serve as a chemical probe for dissecting LF-dependent signaling pathways in macrophage infection models. Its intermediate potency permits dose-response studies where partial LF inhibition is sufficient to observe phenotypic effects on MEK/MAPK pathway cleavage without overwhelming toxicity [1]. Researchers should pair this compound with Bisindolylmaleimide-I (IC₅₀ = 1,500 nM) as a higher-potency comparator to establish concentration–response relationships in LF-dependent assays [1][2].

Scaffold-Hopping Starting Point for Benzodioxole-Pyrazole LF Inhibitor Optimization

The benzodioxole-pyrazole core with a 4-chlorophenylsulfonyl N1-substituent represents a distinct chemotype among anthrax LF inhibitors. Medicinal chemistry teams can use this compound as a starting point for systematic SAR exploration—modifying the 5-aryl group, the sulfonyl substituent, or both—to improve potency from the current 3 μM toward sub-100 nM while monitoring selectivity against human metalloproteases [1]. The compound's 2 HBD, 5 HBA, and rotatable bond count of 3 are consistent with fragment-like or early lead-like chemical space, making it amenable to structure-based design [2].

Reference Standard for Chloro-Substituted Pyrazole-Sulfonyl Physicochemical Benchmarking

Given its well-defined physicochemical profile (logP = 2.52, tPSA = 80 Ų, MW = 362.79 Da), this compound can serve as a reference standard when benchmarking the drug-likeness parameters of newly synthesized pyrazole-sulfonyl analogs. The chlorine atom at the 4-position of the phenylsulfonyl group provides a measurable anchor point for evaluating how halogen substitution (Cl → F, Br, I, or CF₃) modulates logP, solubility, and permeability in a matched molecular pair analysis [2].

Fragment-Based Screening Library Component with Documented LF Activity

The core fragment 5-(1,3-benzodioxol-5-yl)-1H-pyrazole (MW 188.18) is already used in NMR-based fragment screening libraries (BMRB entry bmse011337) [3]. The full-length target compound extends this fragment to a functional LF inhibitor, making it a valuable tool for fragment-to-lead validation studies where the fragment hit has been elaborated and the resulting compound requires confirmation of retained target engagement and improved potency [1][3].

Quote Request

Request a Quote for 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.